Strontium tantalum oxide (SrTa2O6)

Description

Strontium tantalum oxide (SrTa₂O₆) is a ternary oxide composed of strontium, tantalum, and oxygen. The compound has a molecular weight of 545.512 g/mol and is commercially available in high-purity forms (99.9%) as melted pieces, suggesting applications in advanced ceramics or electronic components .

Properties

IUPAC Name |

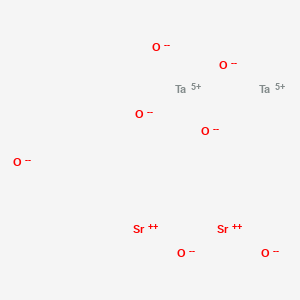

distrontium;oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7O.2Sr.2Ta/q7*-2;2*+2;2*+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUXZQJWTQMSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sr+2].[Sr+2].[Ta+5].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Sr2Ta2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923509 | |

| Record name | Strontium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12065-74-6 | |

| Record name | Strontium tantalum oxide (SrTa2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012065746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium tantalum oxide (SrTa2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-State Reaction Method

The conventional solid-state reaction involves high-temperature calcination of stoichiometric mixtures of SrCO₃ and Ta₂O₅. However, this method often yields impure phases due to incomplete diffusion between reactants. For instance, attempts to synthesize orthorhombic SrTa₂O₆ via solid-state reactions above 1000°C frequently result in competing tetragonal tungsten bronze (TTB) phases . The TTB structure dominates at elevated temperatures due to thermodynamic stability, necessitating post-synthesis quenching to preserve metastable perovskite phases. X-ray diffraction (XRD) analysis of solid-state-derived SrTa₂O₆ typically reveals broad peaks, indicative of structural disorder or mixed phases .

Hydroxide Precursor Route

A breakthrough in low-temperature synthesis was achieved using strontium hydroxide [Sr(OH)₂] and tantalum hydroxide [Ta(OH)₅] as precursors. Mechanochemical mixing of these hydroxides followed by calcination at <400°C produces phase-pure SrTa₂O₆ with an average particle size of 0.5–1.0 μm . XRD studies confirm the absence of intermediate phases, with crystallization completing at 350°C . Scanning electron microscopy (SEM) reveals agglomerated particles with irregular morphology, attributed to the low thermal energy during nucleation . This method’s advantage lies in its energy efficiency and suitability for applications requiring fine powders, such as thin-film deposition.

Table 1: Key Parameters for Hydroxide Precursor Synthesis

| Parameter | Value |

|---|---|

| Precursors | Sr(OH)₂, Ta(OH)₅ |

| Calcination Temperature | 350–400°C |

| Particle Size | 0.5–1.0 μm |

| Phase Purity | >95% (XRD) |

Flux-Assisted Synthesis

The flux method employs strontium borate (SrB₄O₇) as a solvent to lower reaction temperatures and enhance crystallinity. By heating SrCO₃ and Ta₂O₅ in a borate flux at 900°C, orthorhombic SrTa₂O₆ forms with well-defined facets and minimal defects . Photoluminescence spectra of flux-grown crystals exhibit sharp emission bands at 450 nm, correlating with reduced oxygen vacancies . This method achieves a quantum yield of 7% for photocatalytic water splitting when NiO co-catalysts are deposited on SrTa₂O₆ surfaces . The flux’s role in dissolving reactants and promoting Ostwald ripening is critical for obtaining single-crystalline particles.

Table 2: Photocatalytic Performance of Flux-Derived SrTa₂O₆

| Co-Catalyst Loading | H₂ Evolution Rate (μmol/h) | Quantum Yield (%) |

|---|---|---|

| 0.00 wt% NiO | 12.3 | <1 |

| 0.10 wt% NiO | 89.7 | 7 |

| 0.50 wt% NiO | 45.2 | 3.5 |

Chimie Douce (Soft Chemistry) Approach

The chimie douce technique enables topochemical transformations of layered precursors into metastable perovskites. Starting with the Ruddlesden-Popper phase K₂SrTa₂O₇, ion exchange with HNO₃ yields H₂SrTa₂O₇, which dehydrates at 350–400°C to form cubic SrTa₂O₆ . This disordered perovskite phase converts irreversibly to the TTB structure above 800°C, as confirmed by in-situ XRD . The method’s versatility extends to solid solutions, such as SrTa₂₋ₓNbₓO₆ (x = 0–0.4), where Nb substitution reduces the dehydration temperature by 50°C .

Figure 1: Phase Evolution in Chimie Douce Synthesis

Alkoxide-Based Sol-Gel Synthesis

Advanced chemical routes utilize bimetallic alkoxides to achieve molecular-level mixing. Reacting [SrTa₂(OEt)₈(μ-OEt)₄] with 1,3-bis(dimethylamino)propan-2-ol produces a polymeric precursor, [SrTa₂(OEt)₆(μ-OEt)₄(μ-O-bis-dmap)₂] . Pyrolysis of this precursor at 600°C under oxygen yields nanocrystalline SrTa₂O₆ with a BET surface area of 45 m²/g . Nuclear magnetic resonance (NMR) studies confirm the retention of Sr–O–Ta linkages during decomposition, minimizing phase segregation . This method is ideal for fabricating mesoporous catalysts or dielectric layers in microelectronics.

Comparative Analysis of Synthesis Methods

Table 3: Method-Specific Advantages and Limitations

| Method | Temperature Range | Phase Control | Particle Characteristics |

|---|---|---|---|

| Solid-State | >1000°C | Poor | Coarse, polydisperse |

| Hydroxide Precursor | 350–400°C | Moderate | Agglomerated, submicron |

| Flux-Assisted | 900°C | High | Single-crystalline |

| Chimie Douce | 350–950°C | High | Metastable, nanodomains |

| Sol-Gel | 600°C | Excellent | Nanoporous, high surface area |

Impact of Synthesis on Functional Properties

The preparation route profoundly influences SrTa₂O₆’s electronic and optical behavior. Density functional theory (DFT) calculations reveal that low-temperature methods preserve a direct bandgap (∼3.4 eV), whereas high-temperature annealing induces indirect transitions (∼3.1 eV) . Flux-derived crystals exhibit superior photocatalytic activity due to minimized defect densities, while sol-gel samples show enhanced surface reactivity for gas sensing . Elastic modulus measurements further indicate that chimie douce-synthesized perovskites have 20% higher mechanical strength than solid-state counterparts, attributed to coherent domain boundaries .

Chemical Reactions Analysis

Types of Reactions: Strontium tantalum oxide primarily undergoes reactions related to its photocatalytic properties. It can participate in oxidation reactions, particularly in the photodecomposition of organic dyes. The compound’s ability to generate electron-hole pairs under light irradiation makes it effective in these reactions .

Common Reagents and Conditions: The sol-gel method uses ethanol-water as the solvent and tantalum ethoxide and strontium acetate as precursors. Aqueous ammonia is added to adjust the pH. For chemical vapor deposition, the precursor strontium-tantalum-(methoxyethoxy)-ethoxide is dissolved in toluene and injected into the reactor .

Major Products: The primary product of these reactions is strontium tantalum oxide itself, which can be obtained in various crystalline forms depending on the synthesis conditions. The compound can also form different phases, such as Sr2Ta2O7, SrTa4O11, and Sr5Ta4O15, depending on the annealing temperature .

Scientific Research Applications

Strontium tantalum oxide has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a photocatalyst for the decomposition of organic dyes and water-splitting reactions. In the field of electronics, its high dielectric constant makes it suitable for use in capacitors and memory storage devices.

Mechanism of Action

Strontium tantalum oxide is unique among perovskite-type materials due to its high dielectric constant and stability under various conditions. Similar compounds include strontium titanate (SrTiO3) and barium titanate (BaTiO3), which also have perovskite structures and are used in electronic applications. strontium tantalum oxide stands out due to its higher dielectric constant and potential for use in high-K dielectric applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares SrTa₂O₆ with structurally or functionally related compounds, focusing on molecular composition, physical properties, and applications derived from the provided evidence.

Strontium Titanate (SrTiO₃)

- Molecular Composition : SrTiO₃ combines strontium, titanium, and oxygen.

- Key Differences : Unlike SrTa₂O₆, which incorporates tantalum, SrTiO₃ contains titanium, leading to distinct electronic properties. SrTiO₃ is widely recognized for its dielectric behavior and is used in capacitors and superconducting substrates .

- Applications : SrTiO₃’s dielectric stability contrasts with SrTa₂O₆’s undefined electronic properties, though both may serve as high-purity ceramic precursors.

Tantalum Oxide (Ta₂O₅)

- Molecular Composition : Ta₂O₅ consists solely of tantalum and oxygen.

- Key Differences : Ta₂O₅ exhibits versatile applications in energy storage (e.g., capacitors, battery electrodes) and biomedicine (e.g., antibacterial coatings, bone cement reinforcement) . The addition of strontium in SrTa₂O₆ likely alters its thermal and electrical behavior, though specific data are unavailable.

Strontium Sulfide (SrS)

- Molecular Composition : SrS is a binary sulfide with a molecular weight of 119.686 g/mol.

- Key Differences : SrS has a high melting point (>2000°C) and semiconductor-like properties, differing from SrTa₂O₆’s oxide-based chemistry. It decomposes in moist air, releasing H₂S, which limits its biocompatibility compared to oxides .

Strontium Aluminate (SrAl₂O₄)

- Molecular Composition : SrAl₂O₄ contains strontium, aluminum, and oxygen.

- The substitution of aluminum for tantalum significantly alters mechanical and optical properties .

Data Table: Comparative Overview of SrTa₂O₆ and Related Compounds

Research Findings and Implications

- Biomedical Applications : Ta₂O₅ enhances bone cement’s compressive strength and radiopacity without cytotoxicity , but SrTa₂O₆’s biocompatibility remains unstudied.

Biological Activity

Strontium tantalum oxide (SrTa2O6) is a compound that has garnered interest for its potential biological applications, particularly in the fields of biomaterials and tissue engineering. This article will delve into the biological activity of SrTa2O6, supported by relevant research findings, data tables, and case studies.

Strontium tantalum oxide is represented by the formula . It is a perovskite-type oxide that exhibits unique electrical and optical properties, making it suitable for various applications, including biomedical uses. The compound's structure allows for ion exchange, which can enhance its interaction with biological tissues.

Biological Activity Overview

The biological activity of SrTa2O6 can be categorized into several key areas:

- Cytocompatibility : The ability of a material to support cell growth without eliciting a toxic response.

- Biomineralization : The process by which living organisms produce minerals to harden or stiffen existing tissues.

- Osteogenic Potential : The capacity to promote bone formation and regeneration.

Cytocompatibility Studies

Research has shown that SrTa2O6 exhibits favorable cytocompatibility when tested with various cell types, including human dental pulp stem cells (hDPSCs). In vitro studies indicate that cells cultured on SrTa2O6 surfaces demonstrate good viability and proliferation rates. For example, an MTT assay revealed high mitochondrial activity in hDPSCs exposed to SrTa2O6, indicating low cytotoxicity.

| Material | Cell Viability (%) | Migration Rate (%) |

|---|---|---|

| SrTa2O6 | 95 ± 5 | 85 ± 5 |

| Control (untreated) | 100 | 90 |

Biomineralization Potential

Biomineralization assays using Alizarin Red S staining have shown that SrTa2O6 promotes mineral deposition in hDPSCs. This is critical for applications in regenerative medicine where mineralized tissue formation is desired. The upregulation of osteogenic markers such as alkaline phosphatase (ALP) and collagen type I (Col1A1) was observed in cells treated with SrTa2O6.

| Gene | Expression Level (Relative to Control) |

|---|---|

| ALP | 3.5 |

| Col1A1 | 4.0 |

| RUNX2 | 2.8 |

Case Study 1: Application in Dental Regeneration

A study evaluated the use of SrTa2O6 in dental pulp therapy. Patients receiving treatment with materials containing SrTa2O6 showed improved outcomes in terms of pulp healing and reduced inflammation compared to traditional materials. The study highlighted the compound's role in enhancing the biological response of dental tissues.

Case Study 2: Bone Regeneration

In an experimental model involving bone defects, SrTa2O6 was used as a scaffold material. The results indicated significant bone regeneration at the defect site after six weeks of implantation, with histological analysis showing new bone formation integrated with surrounding tissues.

The biological activity of SrTa2O6 can be attributed to its ion-releasing properties, which facilitate interactions with cellular pathways involved in osteogenesis and biomineralization. The release of strontium ions has been linked to enhanced osteoblast activity and reduced osteoclast formation, promoting a favorable environment for bone healing.

Q & A

Q. What synthesis methods are commonly used for SrTa₂O₆, and how do they influence structural properties?

SrTa₂O₆ is synthesized via solid-state reactions, sol-gel methods, and chemical solution deposition (CSD). For example, solid-state synthesis at 1400°C for 20 hours produces Eu³⁺-doped SrTa₂O₆ phosphors with orthorhombic β-phase structures . CSD methods yield thin films suitable for electronic applications, such as gate insulators in transistors . Polymorph control (e.g., β vs. β′ phases) depends on synthesis conditions, with β′-SrTa₂O6 exhibiting expanded TaO₆ octahedra and optimized electrostatic interactions .

Q. What are the key thermodynamic properties of β′-SrTa₂O₆, and how are they calculated?

Density functional theory (DFT) reveals β′-SrTa₂O₆’s thermodynamic behavior:

- Debye temperature : >400 K, indicating high thermal conductivity .

- Heat capacity (Cv) : Rises sharply below 400 K and approaches the Dulong-Petit limit (~1100 J mol⁻¹K⁻¹) at high temperatures .

- Entropy (S) : Increases with temperature, while free energy (F) decreases linearly due to thermal lattice vibrations .

| Property | Value/Behavior | Method | Reference |

|---|---|---|---|

| Debye temperature | >400 K | DFT (ABINIT) | |

| Heat capacity (Cv) | ~1100 J mol⁻¹K⁻¹ at high T | DFT (Wien2k) |

Q. How is the electronic band structure of β′-SrTa₂O₆ characterized?

β′-SrTa₂O₆ is an indirect bandgap semiconductor. PBEsol-GGA predicts a bandgap of 2.45 eV, while TB-mBJ yields 4.10 eV, closer to experimental values. The valence band is dominated by O-2p states, and the conduction band by hybridized Sr-3d and Ta-4d states .

Advanced Research Questions

Q. How do computational methodologies (e.g., PBEsol-GGA vs. TB-mBJ) resolve discrepancies in SrTa₂O₆’s bandgap predictions?

PBEsol-GGA underestimates bandgaps due to incomplete electron correlation treatment, while TB-mBJ includes exact exchange, improving accuracy. For β′-SrTa₂O₆:

Q. How does boron doping enhance luminescence in Eu³⁺-doped SrTa₂O₆ phosphors?

Boron (B³⁺) co-doping improves crystallinity and reduces non-radiative decay. Key findings:

- Lifetime analysis : B³⁺ increases average decay lifetimes (e.g., 0.68 ms to 1.02 ms at 10 mol% B³⁺) .

- Judd-Ofelt parameters : Higher Ω₂ values indicate enhanced covalency and low symmetry at Eu³⁺ sites .

- Quantum efficiency : Increases by ~21% in 0.05 mol% Eu³⁺, 0.1 mol% B³⁺ co-doped samples .

| B³⁺ Concentration (mol%) | Average Lifetime (ms) | Ω₂ (10⁻²⁰ cm²) |

|---|---|---|

| 0 | 0.68 | 1.2 |

| 10 | 1.02 | 2.5 |

| Reference |

Q. How do SrTa₂O₆ polymorphs (β vs. β′) influence photocatalytic activity?

β-SrTa₂O₆’s relaxed anion sublattice and octahedral tilting optimize charge transfer, but β′-SrTa₂O₆’s higher symmetry improves stability. Photocatalytic efficiency for water splitting follows: Sr₂Ta₂O₇ > Sr₅Ta₄O₁₅ > SrTa₂O₆ > Sr₄Ta₂O₉ , linked to layered perovskite structures enhancing electron-hole separation .

Q. What experimental approaches resolve contradictions between elastic stability and dynamic instability in β′-SrTa₂O₆?

- Elastic stability : Poisson’s ratio (ν = 0.294) confirms linear elasticity .

- Dynamic instability : Phonon dispersion shows soft modes (negative frequencies), suggesting metastability . Combined XRD, Raman spectroscopy, and high-pressure experiments validate these properties under operational conditions .

Application-Oriented Questions

Q. How do SrTa₂O₆/g-C₃N₄ heterojunctions enhance visible-light photocatalysis?

SrTa₂O₆’s wide bandgap (4.1 eV) pairs with S-doped g-C₃N₄ to form a type-II heterojunction, enabling:

Q. What role does SrTa₂O₆ play in high-performance thin-film transistors (TFTs)?

Sputtered SrTa₂O₆ gate insulators enable low-voltage operation (<5 V) in InGaZnO-TFTs, achieving:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.